molecular formula C16H15ClO B3023745 3'-Chloro-3-(4-methylphenyl)propiophenone CAS No. 898768-73-5

3'-Chloro-3-(4-methylphenyl)propiophenone

Cat. No.: B3023745
CAS No.: 898768-73-5
M. Wt: 258.74 g/mol
InChI Key: FHHMZBDHVRXVII-UHFFFAOYSA-N
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Description

3’-Chloro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15ClO It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the 3’ position and a methyl group at the 4’ position

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHMZBDHVRXVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644122
Record name 1-(3-Chlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-73-5
Record name 1-(3-Chlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(4-methylphenyl)propiophenone typically involves the chlorination of 4’-methylpropiophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-methylpropiophenone is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .

Industrial Production Methods

On an industrial scale, the production of 3’-Chloro-3-(4-methylphenyl)propiophenone can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chloro-3-(4-methylphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-3-(4-methylphenyl)propiophenone is unique due to the presence of both chlorine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and pharmacological properties compared to its analogs .

Biological Activity

3'-Chloro-3-(4-methylphenyl)propiophenone is an aromatic ketone that has garnered attention for its potential biological activities. This compound, characterized by the presence of a chloro substituent and a para-methyl group on the phenyl ring, exhibits various pharmacological properties that are important in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15ClO\text{C}_{16}\text{H}_{15}\text{ClO}

This structure includes:

  • A chloro group at the 3' position.
  • A methyl group at the para position of the phenyl ring.

The presence of these substituents influences the compound's reactivity and biological interactions.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been shown to interact with various molecular targets, including enzymes and receptors. This interaction may lead to modulation of biochemical pathways, contributing to its potential therapeutic effects.

Anticancer Properties

Research indicates that compounds structurally related to this compound may exhibit anticancer activity . For instance, studies on similar aromatic ketones have demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties . Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, including drug-resistant strains . The exact antimicrobial mechanism remains to be detailed but could involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Studies and Research Findings

  • Anticancer Study : A study evaluated the cytotoxic effects of various derivatives, including those related to this compound, against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated significant cytotoxicity, particularly against U-87 cells, suggesting a promising avenue for further research into its anticancer properties .
  • Antimicrobial Screening : In vitro studies assessed the antimicrobial efficacy of structurally similar compounds against a panel of clinically relevant pathogens. The findings suggested that derivatives with chloro and methyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
3-ChloropropiophenoneStructureAntibacterial against resistant strains
2'-Methoxy-3-(4-methylphenyl)propiophenoneStructureAntimicrobial and anticancer properties
4-MethylpropiophenoneStructureLimited biological activity compared to chloro derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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